molecular formula C9H8N2O3 B1391472 4-Ethoxy-3-nitrobenzonitrile CAS No. 136366-43-3

4-Ethoxy-3-nitrobenzonitrile

Cat. No.: B1391472
CAS No.: 136366-43-3
M. Wt: 192.17 g/mol
InChI Key: XDCQTSACCVHBIC-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3 It is a derivative of benzonitrile, featuring an ethoxy group at the fourth position and a nitro group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-ethoxybenzonitrile. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the denitrative etherification of 4-nitrobenzonitrile with ethanol. In this process, a mixture of 4-nitrobenzonitrile, sodium hydroxide, and absolute ethanol is irradiated with white LED light in an air atmosphere at 25°C. The reaction progress is monitored by thin-layer chromatography, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Raney nickel) or other reducing agents like stannous chloride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with Raney nickel catalyst, stannous chloride in hydrochloric acid.

    Substitution: Sodium hydroxide, ethanol, and other nucleophiles.

    Coupling: Palladium catalysts, boronic acids, and bases.

Major Products Formed

    Reduction: 4-Ethoxy-3-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Ethoxy-3-nitrobenzonitrile is used in scientific research for various applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitrobenzonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent and catalyst. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzonitrile: Lacks the nitro group, making it less reactive in certain types of reactions.

    3-Nitrobenzonitrile: Lacks the ethoxy group, affecting its solubility and reactivity.

    4-Nitrobenzonitrile: Lacks the ethoxy group, influencing its chemical properties and applications.

Uniqueness

4-Ethoxy-3-nitrobenzonitrile is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications in synthesis and research that are not possible with the simpler analogs.

Properties

IUPAC Name

4-ethoxy-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-14-9-4-3-7(6-10)5-8(9)11(12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCQTSACCVHBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309416
Record name 4-Ethoxy-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136366-43-3
Record name 4-Ethoxy-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136366-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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